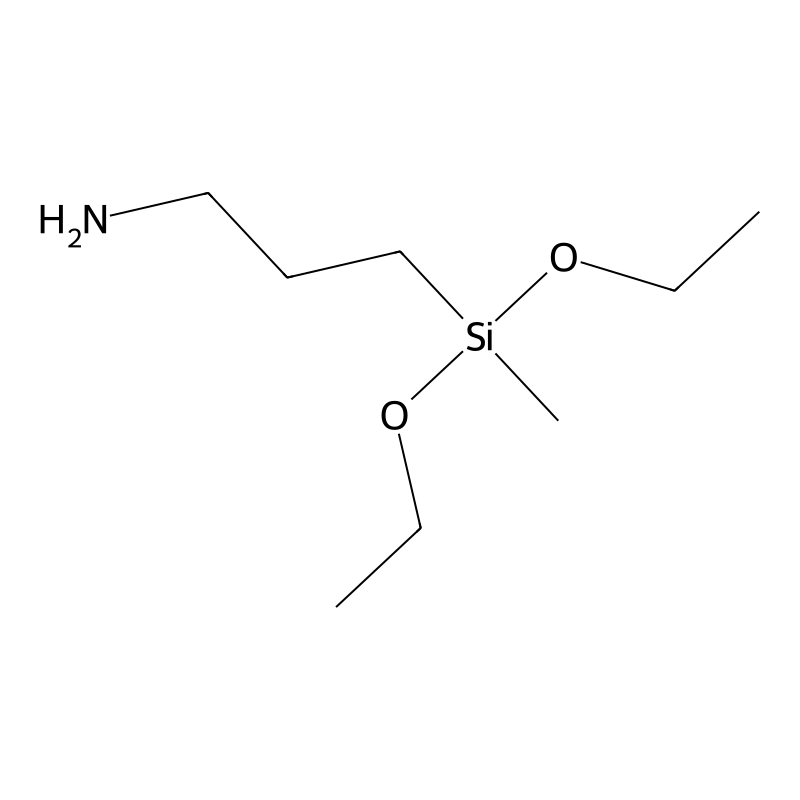

3-(Diethoxymethylsilyl)propylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Functionalization:

3-(Diethoxymethylsilyl)propylamine, also known as 3-aminopropyl(diethoxy)methylsilane, is a chemical compound synthesized by reacting allyl chloride with triethoxysilane in the presence of a catalyst. This reaction results in the formation of 3-(chloropropyl)diethoxymethylsilane, which is subsequently treated with ammonia to yield the desired product. []

This molecule holds significance in scientific research due to its unique structure, which combines an amine functional group (NH2) with an organosilane moiety (Si(OR)3). This combination allows for the molecule to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules. []

Applications in Material Science:

One primary area of research for 3-(Diethoxymethylsilyl)propylamine lies in material science. The presence of the amine group allows the molecule to form covalent bonds with various materials, including glass, metals, and polymers. This property makes it valuable for applications such as:

- Surface modification: By attaching to the surface of a material, 3-(Diethoxymethylsilyl)propylamine can introduce new functionalities, such as improved adhesion, hydrophobicity, or electrical conductivity. []

- Silane coupling agents: In composite materials, this molecule acts as a coupling agent, forming a strong bond between the organic and inorganic components, thereby enhancing the material's mechanical properties and overall performance. []

Potential in Biomedical Applications:

Emerging research explores the potential of 3-(Diethoxymethylsilyl)propylamine in the field of biomedicine. The amine group can be further modified to attach various biomolecules, such as drugs, peptides, or imaging agents. This opens up possibilities for:

- Drug delivery systems: The molecule can be used to develop targeted drug delivery systems, where the drug is conjugated to 3-(Diethoxymethylsilyl)propylamine and delivered specifically to diseased cells. []

- Biocompatible materials: By incorporating 3-(Diethoxymethylsilyl)propylamine into biomaterials, researchers can create surfaces that are more compatible with biological tissues, reducing the risk of rejection in implants or other medical devices. []

3-(Diethoxymethylsilyl)propylamine is an organosilicon compound characterized by its unique structure, which includes a propylamine group linked to a diethoxymethylsilyl moiety. Its molecular formula is C₈H₂₁NO₂Si, and it has a molecular weight of approximately 191.34 g/mol . This compound is notable for its potential applications in various fields, including materials science and organic synthesis.

Additionally, 3-(diethoxymethylsilyl)propylamine can undergo condensation with other silanes or amines to form siloxane networks, which are valuable in creating durable materials .

Several methods exist for synthesizing 3-(diethoxymethylsilyl)propylamine:

- Direct Reaction: The compound can be synthesized by reacting 3-aminopropyltriethoxysilane with formaldehyde or paraformaldehyde under controlled conditions.

- Hydrolysis of Silanes: Starting from diethoxymethylsilane, hydrolysis followed by amination can yield the desired product.

- Grignard Reaction: Another method involves using Grignard reagents to introduce the propylamine group onto a silane precursor .

3-(Diethoxymethylsilyl)propylamine has various applications, including:

- Coatings and Sealants: It is used as a coupling agent in formulations for paints, adhesives, and sealants due to its ability to enhance adhesion between organic and inorganic materials .

- Polymer Chemistry: The compound serves as a precursor for creating silane-modified polymers that exhibit improved mechanical properties and resistance to environmental degradation.

- Chemical Intermediates: It is utilized in the synthesis of more complex organosilicon compounds for diverse industrial applications .

Several compounds share structural similarities with 3-(diethoxymethylsilyl)propylamine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Aminopropyltriethoxysilane | Triethoxy silane | Contains three ethoxy groups; used as a coupling agent. |

| 3-(Aminopropyl)methylsilane | Methylsilane | Lacks ethoxy groups; more hydrophobic properties. |

| N-(Triethoxysilylpropyl)urea | Urea derivative | Combines urea functionality with silane properties. |

Uniqueness of 3-(Diethoxymethylsilyl)propylamine: This compound stands out due to its dual functional groups (amino and silane), allowing it to act as both a coupling agent and a reactive intermediate in various chemical processes. Its specific ethoxy substitution also enhances solubility and reactivity compared to other similar compounds.

Systematic Nomenclature and Structure

3-(Diethoxymethylsilyl)propylamine represents a bifunctional organosilane compound characterized by its unique molecular architecture combining silicon-based ethoxy functionality with an amino-terminated propyl chain [1] [2]. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as 3-[diethoxy(methyl)silyl]propan-1-amine [3] [4].

The molecular formula C₈H₂₁NO₂Si encompasses a molecular weight of 191.34 grams per mole, reflecting the compound's moderate molecular size within the organosilane family [5] [6]. The structural framework consists of a central silicon atom bonded to two ethoxy groups, one methyl group, and a three-carbon propyl chain terminated by a primary amino group [7] [8].

The compound exhibits a linear molecular geometry with the silicon center adopting tetrahedral coordination [9]. The propyl chain provides structural flexibility through rotational freedom around carbon-carbon bonds, while the terminal amino group introduces basic functionality essential for coupling applications [4] [10].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₂₁NO₂Si | [2] [3] |

| Molecular Weight | 191.34 g/mol | [5] [6] |

| Systematic Name | 3-[diethoxy(methyl)silyl]propan-1-amine | [3] [4] |

| Structural Class | Bifunctional organosilane | [1] [2] |

CAS Registry and Identification Parameters

The Chemical Abstracts Service registry number 3179-76-8 serves as the primary unique identifier for 3-(diethoxymethylsilyl)propylamine in chemical databases and regulatory frameworks worldwide [1] [2] [6]. This registration facilitates precise identification across scientific literature, commercial applications, and regulatory documentation.

The European Community number 221-660-8 provides additional regulatory identification within European Union chemical legislation [3] [6]. The compound's Unique Ingredient Identifier A36TO38MQN, assigned by the United States Food and Drug Administration, enables tracking within pharmaceutical and related applications [1] [6].

Additional identification parameters include the DSSTox Substance Identification DTXSID2038817, which facilitates toxicological database referencing [6] [9]. The MDL number MFCD00039785 provides access to chemical property databases and structural information systems [3] [10].

The Nikkaji number J21.114A represents the compound's identification within Japanese chemical databases [9]. These multiple identification systems ensure comprehensive tracking and referencing across international chemical information networks.

| Identification Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 3179-76-8 | [1] [2] [6] |

| EC Number | 221-660-8 | [3] [6] |

| UNII | A36TO38MQN | [1] [6] |

| DSSTox ID | DTXSID2038817 | [6] [9] |

| MDL Number | MFCD00039785 | [3] [10] |

| Nikkaji Number | J21.114A | [9] |

Structural Representation and Molecular Architecture

The molecular architecture of 3-(diethoxymethylsilyl)propylamine exhibits distinct structural domains that contribute to its bifunctional properties [1] [2]. The silicon center adopts tetrahedral geometry with bond angles approximating 109.5 degrees, consistent with sp³ hybridization [4] [16].

The International Chemical Identifier InChI=1S/C8H21NO2Si/c1-4-10-12(3,11-5-2)8-6-7-9/h4-9H2,1-3H3 provides precise structural encoding for database storage and retrieval [4] [16] [17]. The corresponding InChI Key HXLAEGYMDGUSBD-UHFFFAOYSA-N serves as a shortened identifier for rapid database searching [4] [16].

The Simplified Molecular Input Line Entry System representation CCOSi(CCCN)OCC illustrates the compound's connectivity pattern [5] [4] [17]. This notation emphasizes the central silicon atom bonded to two ethoxy groups, one methyl group, and the aminopropyl chain.

The molecular architecture features two distinct functional regions: the silicon-based reactive center and the amino-terminated organic chain [1] [2]. The ethoxy groups provide hydrolyzable functionality for surface attachment, while the amino group enables interaction with organic matrices [12] [18]. This dual functionality enables the compound to serve as a molecular bridge between inorganic and organic phases.

The propyl chain's conformational flexibility allows optimization of molecular orientation during surface interactions [9] [4]. Rotational freedom around carbon-carbon bonds facilitates adaptation to various surface geometries and substrate configurations.

| Structural Parameter | Value | Description |

|---|---|---|

| InChI | InChI=1S/C8H21NO2Si/c1-4-10-12(3,11-5-2)8-6-7-9/h4-9H2,1-3H3 | [4] [16] [17] |

| InChI Key | HXLAEGYMDGUSBD-UHFFFAOYSA-N | [4] [16] |

| SMILES | CCOSi(CCCN)OCC | [5] [4] [17] |

| Silicon Geometry | Tetrahedral | [4] [16] |

| Functional Groups | Amino, diethoxymethylsilyl | [1] [2] |

| Chain Length | Three carbon atoms | [9] [4] |

At ambient conditions the compound is a colourless to almost colourless, transparent liquid with a faint amine odour [1] [2].

Thermodynamic Properties

Boiling and Melting Points

| Parameter | Value | Conditions | Sources |

|---|---|---|---|

| Boiling point (reduced pressure) | 85 – 88 °C | 8 mm Hg (≈1.1 kPa) | [3] [2] |

| Boiling point (reduced pressure) | 84 °C | 13 mm Hg (≈1.7 kPa) | [2] |

| Reduced-pressure bp (0.01 bar) | 358 – 361 K | NIST correlation | [4] |

| Estimated atmospheric bp | ≈ 214 °C | extrapolated from 0.01 bar data | [5] [4] |

| Melting point | < –20 °C | sealed tube | [1] [5] |

Vapor Pressure

| Temperature | Vapor pressure | Method | Sources |

|---|---|---|---|

| 25 °C | 6.9 Pa | equilibrium measurement | [1] |

| 25 °C | 0.16 mm Hg (≈ 21 Pa) | static method | [5] |

Flash Point and Thermal Stability

| Parameter | Value | Method | Sources |

|---|---|---|---|

| Flash point (closed cup) | 77 °C | Pensky–Martens | [2] |

| Flash point | 75.6 °C (168 °F) | Tag closed cup | [1] |

Thermogravimetric data on related amino-functional silanes indicate onset of noticeable mass loss above ≈ 200 °C under inert gas with major decomposition between 300 – 450 °C due to cleavage of Si–O and C–N bonds [6]. The reported flash point therefore represents the practical upper limit for safe thermal processing.

Spectroscopic Characterization

Infrared Spectroscopy (ATR-IR, neat liquid)

Characteristic absorbances [7]:

| ṽ /cm⁻¹ | Assignment |

|---|---|

| 3330–3290 (b) | ν(N–H) of primary amine |

| 2965, 2925, 2870 | νas, νs(C–H) of –CH₃/–CH₂– |

| 1560–1530 | δ(N–H) + ν(C–N) |

| 1455, 1380 | δ(CH₂), δ(CH₃) |

| 1120–1030 (strong) | ν(Si–O–C) and ν(C–O) of ethoxy groups |

| 910–850 | ν(Si–C) / rocking of Si–C–H |

| 770–740 | ρ(Si–C) |

Nuclear Magnetic Resonance

Recorded in CDCl₃ unless stated.

1H NMR (400 MHz) [8]:

| δ/ppm | Multiplicity (J/Hz) | Protons | Assignment |

|---|---|---|---|

| 3.76 (q, 7.0) | 4 H | O–CH₂– of ethoxy | |

| 3.02 – 2.78 (m) | 2 H | –CH₂–N | |

| 1.79 (m) | 2 H | –CH₂–CH₂–Si | |

| 1.21 (t, 7.0) | 6 H | CH₃ of ethoxy | |

| 0.66 (m) | 2 H | Si–CH₂– | |

| 0.13 (s) | 3 H | Si–CH₃ |

13C NMR (100 MHz) [8]: δ 64.6 (OCH₂), 45.1 (CH₂N), 27.2 (CH₂), 18.4 (OCH₂CH₃), 11.0 (SiCH₂), –4.9 (SiCH₃).

29Si NMR (60 MHz): δ –4.6 ppm (single Si environment) [8].

Mass Spectrometry (EI, 70 eV)

| m/z | Relative intensity | Proposed fragment |

|---|---|---|

| 133 | 100% | [SiCH₃(OEt)CH₂CH₂CH₂]⁺ (base peak) |

| 104 | 67% | [SiOEt]⁺ / C₄H₁₀NO⁺ |

| 89 – 91 | 27% | C₃H₇Si⁺ / C₅H₁₁N⁺ |

| 77 | 25% | C₆H₅⁺ or related hydrocarbon |

| 45 | 24% | CH₃CH₂O⁺ (ethoxy) |

Other Physical Parameters

| Property | Value | Conditions | Sources |

|---|---|---|---|

| Refractive index n²⁰ᴅ | 1.426 (lit.) | 20 °C | [3] |

| Refractive index | 1.425 – 1.429 | 20 °C | [11] |

| Density (ρ₂₅) | 0.916 g mL⁻¹ | 25 °C | [3] |

| Density | 0.911 – 0.921 g cm⁻³ | 20 °C | [12] |

| Solubility | Miscible with most polar organics; reacts slowly with water forming silanols and ethanol | qualitative | [1] [5] |

Solubility Profile

The amino-alkoxysilane shows complete miscibility with alcohols, ketones, and chlorinated solvents. Contact with water or humid air initiates hydrolysis of the ethoxy groups to silanols, releasing ethanol and leading to gradual condensation to oligomeric siloxanes; hence aqueous solubility is limited by concurrent reaction [1] [12].

Summary Table of Key Quantitative Data

| Category | Parameter | Typical Value |

|---|---|---|

| Physical state | Appearance | Colourless liquid |

| Thermodynamic | mp | < –20 °C |

| bp | 85–88 °C @ 8 mm Hg | |

| Vapor pressure | 6.9 Pa @ 25 °C | |

| Flash point | 75 – 77 °C | |

| Spectroscopy | IR main bands | 3330, 2965–2870, 1560, 1120 cm⁻¹ |

| 1H NMR (CDCl₃) | 3.76, 3.0, 1.79, 1.21, 0.66, 0.13 ppm | |

| 13C NMR | 64.6, 45.1, 27.2, 18.4, 11.0, –4.9 ppm | |

| 29Si NMR | –4.6 ppm | |

| MS base peak | m/z 133 | |

| Physical parameters | n²⁰ᴅ | 1.426 |

| ρ₂₅ | 0.916 g mL⁻¹ | |

| Solubility | Organic solvents; hydrolyses in water |

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 160 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 155 of 160 companies with hazard statement code(s):;

H314 (87.1%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H412 (12.9%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive